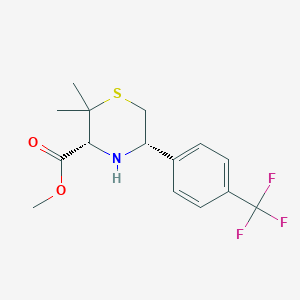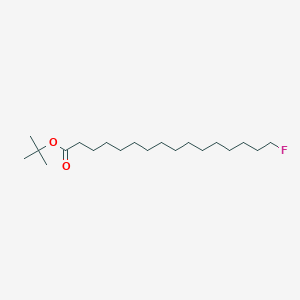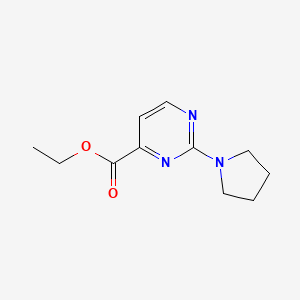![molecular formula C12H17NO B13323959 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol](/img/structure/B13323959.png)
2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol is an organic compound characterized by the presence of an amino group attached to a cyclopropylmethyl moiety, which is further connected to a dimethylphenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol typically involves the following steps:
Formation of Cyclopropylmethylamine: This can be achieved through the reaction of cyclopropylmethyl bromide with ammonia or an amine under suitable conditions.
Coupling with Dimethylphenol: The cyclopropylmethylamine is then coupled with 4,6-dimethylphenol using a suitable coupling agent, such as a carbodiimide or a boronic acid derivative, under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and appropriate electrophiles, such as nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Nitrated, halogenated, or sulfonated phenolic compounds.
Scientific Research Applications
2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including its use as a drug candidate or a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways involved would depend on the specific context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol: can be compared with other phenolic compounds containing cyclopropylmethyl and amino groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenol ring, which can influence its chemical reactivity and biological activity. The presence of both cyclopropylmethyl and amino groups can also impart unique properties, such as increased stability or specific interactions with biological targets.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-[amino(cyclopropyl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C12H17NO/c1-7-5-8(2)12(14)10(6-7)11(13)9-3-4-9/h5-6,9,11,14H,3-4,13H2,1-2H3 |
InChI Key |
JUQUWNRHLRJWHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C2CC2)N)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


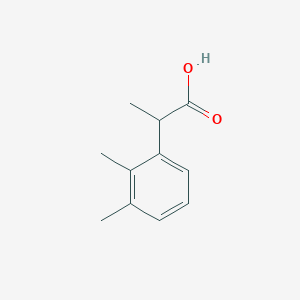
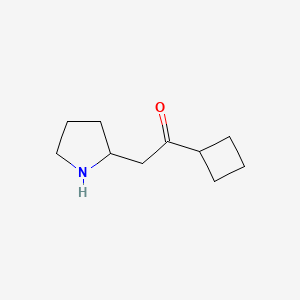
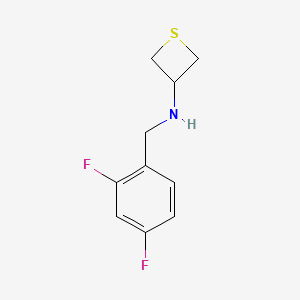


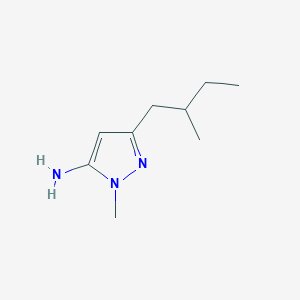
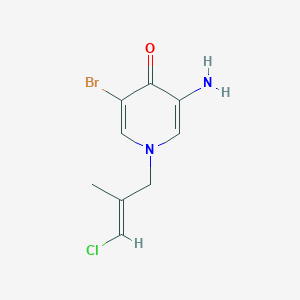
![5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B13323905.png)
amine](/img/structure/B13323906.png)
